(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide
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Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O3S2 and its molecular weight is 359.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel thiazolidinedione derivatives, including compounds structurally related to (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide, has been widely explored for their hypoglycemic, hypolipidemic, antibacterial, and anticancer activities. Mehendale-Munj, Ghosh, and Ramaa (2011) synthesized molecules with a thiazolidinedione ring that showed significant reduction in blood glucose, cholesterol, and triglyceride levels in a type-2 diabetes model in rats (Mehendale-Munj, Ghosh, & Ramaa, 2011). Additionally, Trotsko et al. (2018) reported on the synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which demonstrated antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).
Anticancer Potential
Further research by Havrylyuk et al. (2010) focused on the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010). These findings underscore the potential utility of thiazolidinedione derivatives in developing new therapeutic agents for cancer treatment.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiazolidinedione derivatives have also been extensively studied. Abd Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Abd Alhameed et al., 2019).
Antioxidant Properties
Moreover, the antioxidant properties of thiazolidinedione derivatives have been investigated. Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides, demonstrating significant antioxidant activity comparable to that of ascorbic acid (Lelyukh et al., 2021).
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-2-4-10(5-3-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGSNQIAHFTOQB-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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